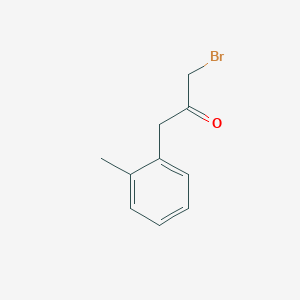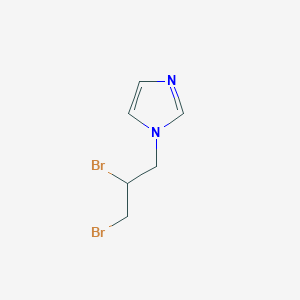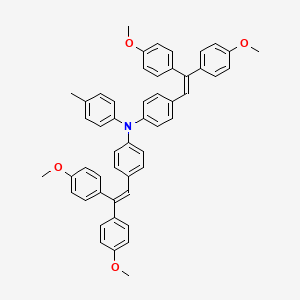![molecular formula C16H14N2OS B12519862 2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole CAS No. 677343-19-0](/img/structure/B12519862.png)
2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-[(4-methoxyphenyl)sulfanyl]phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a 1,2-diketone and an aldehyde in the presence of ammonium acetate.
Introduction of the 4-[(4-methoxyphenyl)sulfanyl]phenyl Group: This step involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-fluorobenzaldehyde, with 4-methoxythiophenol.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anticancer, antiviral, and antibacterial activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-methoxyphenyl)sulfanyl]benzaldehyde
- 2-(4-benzoylphenoxy)-1H-imidazole
- 4,5-diphenyl-1H-imidazole
Uniqueness
2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole is unique due to the presence of both the imidazole ring and the 4-[(4-methoxyphenyl)sulfanyl]phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
677343-19-0 |
|---|---|
Fórmula molecular |
C16H14N2OS |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-[4-(4-methoxyphenyl)sulfanylphenyl]-1H-imidazole |
InChI |
InChI=1S/C16H14N2OS/c1-19-13-4-8-15(9-5-13)20-14-6-2-12(3-7-14)16-17-10-11-18-16/h2-11H,1H3,(H,17,18) |
Clave InChI |
GCBXCOHMJREUKS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


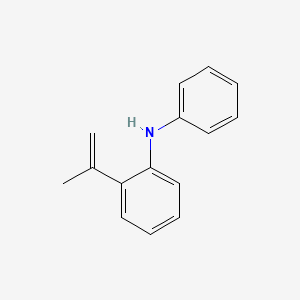
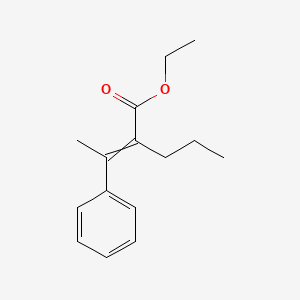
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
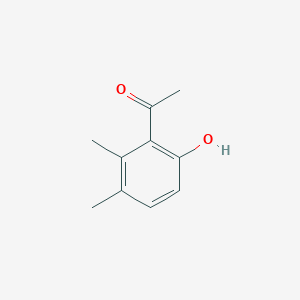

![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
